N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide
Description
N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide is a thiazole-derived benzamide compound characterized by a 3,4-dimethylphenyl substituent on the thiazole ring and a 4-nitrobenzamide moiety. The thiazole core is a five-membered heterocycle containing nitrogen and sulfur, which is often leveraged in medicinal chemistry for its bioisosteric properties and metabolic stability .
Properties
IUPAC Name |
N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O3S/c1-11-3-4-14(9-12(11)2)16-10-25-18(19-16)20-17(22)13-5-7-15(8-6-13)21(23)24/h3-10H,1-2H3,(H,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIZFZHPWVKYLRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through a cyclization reaction involving a thioamide and an α-haloketone. The nitrobenzamide group can be introduced via a nitration reaction followed by amidation.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural uniqueness lies in the 3,4-dimethylphenyl-thiazole and 4-nitrobenzamide groups. Comparisons with similar derivatives highlight the impact of substituent positioning and electronic properties:
Key Observations :
- Electron-withdrawing vs.
- Steric effects : The 3,4-dimethylphenyl group introduces steric bulk compared to 2,4-dimethylphenyl (), which may influence binding pocket accessibility.
- Core heterocycle variations : Replacement of thiazole with thiadiazole () or triazole () alters ring electronics and hydrogen-bonding capacity.
Biological Activity
N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing from various research studies and findings.
- Molecular Formula : C19H17N3O3S
- Molecular Weight : 367.42 g/mol
- CAS Number : 438611-21-3
Synthesis
The synthesis of this compound typically involves the reaction of specific thiazole derivatives with nitro-substituted benzamides. The synthetic pathway generally includes:
- Formation of Thiazole Ring : Using appropriate starting materials containing sulfur and nitrogen.
- Nitro Substitution : Introducing the nitro group at the para position of the benzamide.
- Purification : Utilizing techniques such as chromatography to isolate the desired product.
Anticancer Properties
Research indicates that compounds with similar structural motifs exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that 4-nitro-substituted compounds can induce apoptosis in tumor cells through mechanisms such as:
- Reactive Oxygen Species (ROS) Generation : These compounds can increase ROS levels, leading to oxidative stress and subsequent apoptosis in cancer cells .
- DNA Interaction : Some derivatives may bind to DNA, disrupting replication and transcription processes.
Antimicrobial Activity
Preliminary studies suggest that this compound may also possess antimicrobial properties. The thiazole ring is known for its activity against various bacterial strains, potentially making this compound a candidate for further investigation in antimicrobial therapy.
The proposed mechanisms through which this compound exerts its biological effects include:
- Induction of Apoptosis : Through ROS-mediated pathways.
- Inhibition of Cell Proliferation : By interfering with critical cellular processes.
- Targeting Specific Pathways : Such as those involved in tumor growth and survival.
Case Studies
- Cytotoxicity Studies : A study evaluating the cytotoxic effects of similar thiazole derivatives found that modifications at specific positions significantly enhanced their activity against cancer cell lines .
- Antimicrobial Efficacy : A comparative analysis indicated that thiazole-based compounds exhibited varying degrees of antimicrobial activity against Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum potential .
Data Table
| Property | Value |
|---|---|
| Molecular Formula | C19H17N3O3S |
| Molecular Weight | 367.42 g/mol |
| CAS Number | 438611-21-3 |
| Anticancer Activity | Yes (various cell lines) |
| Antimicrobial Activity | Preliminary evidence available |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
